4-Cyano-N-(2-(furan-2-yl)ethyl)benzamide
Description
4-Cyano-N-(2-(furan-2-yl)ethyl)benzamide is a benzamide derivative characterized by a 4-cyano substitution on the benzoyl ring and a 2-(furan-2-yl)ethylamine moiety. The furan-ethyl side chain contributes to steric and hydrogen-bonding capabilities, which may modulate solubility and biological activity.
Properties
Molecular Formula |
C14H12N2O2 |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
4-cyano-N-[2-(furan-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C14H12N2O2/c15-10-11-3-5-12(6-4-11)14(17)16-8-7-13-2-1-9-18-13/h1-6,9H,7-8H2,(H,16,17) |
InChI Key |
YINRNTLGYDYPCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CCNC(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-N-(2-(furan-2-yl)ethyl)benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, yielding the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods due to its simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Cyano-N-(2-(furan-2-yl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include amines, oxides, and substituted derivatives of the original compound .
Scientific Research Applications
4-Cyano-N-(2-(furan-2-yl)ethyl)benzamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Cyano-N-(2-(furan-2-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The cyano group and furan ring play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Substituent Variations on the Benzamide Ring
4-Cyano vs. Methoxy/Methyl Groups
- N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide (): Features methoxy and methyl groups at positions 2 and 4, respectively. The methoxy group enhances electron density, contrasting with the electron-withdrawing cyano group in the target compound. Spectrofluorometric studies indicate that such substitutions influence fluorescence intensity, suggesting that the cyano group in 4-cyano-N-(2-(furan-2-yl)ethyl)benzamide may similarly alter photophysical properties .
- N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide (): The 4-methoxy group in this sigma receptor ligand demonstrates that electron-donating substituents can enhance receptor binding (Kd = 5.80 nM for sigma-1). The cyano group in the target compound may reduce binding affinity due to its electron-withdrawing nature .
4-Cyano vs. Halogenated Substitutions
- 4-Bromo-N-(2-nitrophenyl)benzamide (): Bromine at the para position increases molecular weight and polarizability. Comparative crystallographic studies reveal that bulky substituents like bromine induce distinct packing modes, whereas the smaller cyano group in the target compound may favor different crystalline arrangements .
Side Chain Modifications
Furan-ethyl vs. Indole-ethyl Side Chains
- NMR data (δ7.64 ppm for aromatic protons) and LCMS (m/z 304 [M+H]+) highlight distinct spectroscopic profiles compared to the furan-containing target compound .
Furan-ethyl vs. Oxadiazole-linked Side Chains
- LMM11: 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (): The oxadiazole ring introduces rigidity and hydrogen-bonding sites.
Antioxidant Activity
- 3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (): Hydroxyl groups confer potent antioxidant activity (IC50 = 22.8 μM for DPPH scavenging).
Sigma Receptor Binding
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
